molecular formula C17H22N2O3 B5796235 N,N-DIALLYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE

N,N-DIALLYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B5796235
M. Wt: 302.37 g/mol
InChI Key: PUSZASKYMSRKPH-UHFFFAOYSA-N
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Description

N,N-Diallyl-1-(2-furylcarbonyl)-4-piperidinecarboxamide: is a complex organic compound that features a piperidine ring substituted with a furylcarbonyl group and diallyl groups

Properties

IUPAC Name

1-(furan-2-carbonyl)-N,N-bis(prop-2-enyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-9-18(10-4-2)16(20)14-7-11-19(12-8-14)17(21)15-6-5-13-22-15/h3-6,13-14H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSZASKYMSRKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-1-(2-furylcarbonyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the furylcarbonyl group through a series of reactions involving acylation and subsequent substitution reactions. The diallyl groups are introduced via allylation reactions, often using reagents such as allyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-1-(2-furylcarbonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the furylcarbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the allyl groups, where nucleophiles such as amines or thiols can replace the allyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with hydrogenated furylcarbonyl groups.

    Substitution: Substituted derivatives where allyl groups are replaced by other functional groups.

Scientific Research Applications

N,N-Diallyl-1-(2-furylcarbonyl)-4-piperidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Diallyl-1-(2-furylcarbonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The furylcarbonyl group can interact with enzymes or receptors, modulating their activity. The diallyl groups may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diallyl-1-cyano-thioformamide: Another compound with diallyl groups but different functional groups.

    N,N-Diallyl-4-piperidinecarboxamide: Similar structure but lacks the furylcarbonyl group.

Uniqueness

N,N-Diallyl-1-(2-furylcarbonyl)-4-piperidinecarboxamide is unique due to the presence of the furylcarbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

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